molecular formula C10H11NO6 B14757243 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate

Cat. No.: B14757243
M. Wt: 241.20 g/mol
InChI Key: QRFYVWLSONYALS-UHFFFAOYSA-N
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Description

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a succinimide group and an acrylate moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate typically involves the reaction of acrylic acid with N-hydroxysuccinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.

    Addition Reactions: The acrylate moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.

    Polymerization: The acrylate group can undergo polymerization reactions, forming polymers with diverse properties.

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate involves its reactivity with nucleophiles, such as amines and thiols. The succinimide group acts as a leaving group, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including protein crosslinking and polymerization .

Comparison with Similar Compounds

Similar compounds to 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate include:

These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-enoyloxypropanoate

InChI

InChI=1S/C10H11NO6/c1-2-9(14)16-6-5-10(15)17-11-7(12)3-4-8(11)13/h2H,1,3-6H2

InChI Key

QRFYVWLSONYALS-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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